molecular formula C₇₂H₁₀₄N₂₀O₁₇ B612781 Proteolipid protein (139-151) CAS No. 122018-58-0

Proteolipid protein (139-151)

Cat. No.: B612781
CAS No.: 122018-58-0
M. Wt: 1521.72
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

Proteolipid protein (139-151) interacts with various biomolecules, including enzymes and proteins. It is a specific T cell line and 3 of 4 T cell clones respond strongly to Proteolipid protein (139-151) in in vitro proliferative assays .

Cellular Effects

Proteolipid protein (139-151) has significant effects on various types of cells and cellular processes. It influences cell function by inducing severe clinical and histological EAE .

Molecular Mechanism

The molecular mechanism of Proteolipid protein (139-151) involves its binding interactions with biomolecules and changes in gene expression. It is used to induce experimental autoimmune encephalomyelitis (EAE) through its interaction with specific T cells .

Temporal Effects in Laboratory Settings

Over time, Proteolipid protein (139-151) shows consistent effects in laboratory settings. It maintains its stability and does not degrade significantly .

Dosage Effects in Animal Models

In animal models, the effects of Proteolipid protein (139-151) vary with different dosages. It induces severe clinical and histological EAE, an animal model of multiple sclerosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

[SER140]-PLP(139-151) is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of [SER140]-PLP(139-151) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity, typically greater than 95% .

Chemical Reactions Analysis

Types of Reactions

[SER140]-PLP(139-151) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, depending on the presence of specific amino acid residues.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are modified peptides with altered functional groups or sequences, which can be used to study structure-activity relationships and protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[SER140]-PLP(139-151) is unique due to its specific sequence and ability to induce a robust autoimmune response in animal models. This makes it particularly valuable for studying the mechanisms of autoimmune diseases and testing potential therapeutic interventions .

Properties

IUPAC Name

(3S)-3-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H104N20O17/c1-40(2)25-51(63(99)80-36-60(95)84-55(30-45-34-77-39-82-45)71(107)92-24-14-21-58(92)70(106)89-54(31-61(96)97)68(104)85-50(20-11-13-23-74)66(102)90-56(72(108)109)27-42-15-6-5-7-16-42)86-67(103)53(28-43-32-78-48-18-9-8-17-46(43)48)88-65(101)49(19-10-12-22-73)83-59(94)35-79-64(100)52(26-41(3)4)87-69(105)57(37-93)91-62(98)47(75)29-44-33-76-38-81-44/h5-9,15-18,32-34,38-41,47,49-58,78,93H,10-14,19-31,35-37,73-75H2,1-4H3,(H,76,81)(H,77,82)(H,79,100)(H,80,99)(H,83,94)(H,84,95)(H,85,104)(H,86,103)(H,87,105)(H,88,101)(H,89,106)(H,90,102)(H,91,98)(H,96,97)(H,108,109)/t47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIBUOXNUPHALR-UVIWMAFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC6=CN=CN6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CN=CN6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H104N20O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1521.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does PLP 139-151 interact with the immune system to induce EAE?

A: PLP 139-151, when administered with adjuvants, triggers an autoimmune response by activating CD4+ T cells. [, , ] These activated T cells recognize PLP 139-151 presented by MHC class II molecules on antigen-presenting cells (APCs), leading to their activation, proliferation, and differentiation into effector T cells. [, ] These effector T cells, particularly Th1 and Th17 cells, migrate to the central nervous system (CNS), where they release pro-inflammatory cytokines like IFN-γ and IL-17, ultimately causing inflammation and demyelination. [, , ]

Q2: Can other cell types besides CD4+ T cells be involved in PLP 139-151-induced EAE?

A: Yes, while CD4+ T cells are crucial, other immune cells contribute to EAE pathogenesis. Macrophages play a role in demyelination and inflammation within the CNS. [] CCR2, a chemokine receptor involved in macrophage recruitment, has been shown to be important for EAE development. [] Additionally, NK cells have been implicated in modulating the immune response to PLP 139-151, potentially contributing to tolerance. []

Q3: What is the amino acid sequence of PLP 139-151?

A3: The amino acid sequence of PLP 139-151 is HSLGKWLGHPDKF.

Q4: Is there information available regarding the molecular weight, formula, or spectroscopic data of PLP 139-151?

A4: The research provided focuses on the immunological aspects of PLP 139-151. Detailed structural characterization, including molecular weight, formula, and spectroscopic data, is not extensively discussed in these papers.

Q5: How do MHC class II tetramers contribute to our understanding of PLP 139-151-specific T cells?

A: MHC class II tetramers loaded with PLP 139-151 allow for the direct detection, isolation, and characterization of PLP 139-151-specific T cells. [, ] This technology enables researchers to track the expansion, differentiation, and migration of these autoreactive T cells during EAE development and in response to various therapeutic interventions.

Q6: Can the immune response to PLP 139-151 be modulated to treat EAE?

A6: Several studies demonstrate the potential for modulating the immune response to PLP 139-151 as a therapeutic strategy for EAE.

  • Antigen-specific tolerance: Inducing tolerance to PLP 139-151, either through oral administration or injection of coupled splenocytes, has been explored as a way to suppress EAE. []
  • Immunomodulatory agents: Compounds like Copaxone, minocycline, and baicalin have shown efficacy in EAE by modulating T cell responses, reducing inflammation, and promoting neuroprotection. [, , ]
  • Targeting costimulatory molecules: Blocking the OX40/OX40L pathway, involved in T cell activation and migration, has demonstrated efficacy in ameliorating EAE severity. [, ]

Q7: Are there any sex-based differences in the immune response to PLP 139-151?

A: Yes, studies show that female SJL mice develop more severe EAE than males. [] This difference might be related to variations in cytokine profiles and the expression of regulatory molecules like cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) in PLP 139-151-specific T cells. []

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